![molecular formula C22H28N2O4 B12768817 Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French] CAS No. 85365-53-3](/img/structure/B12768817.png)
Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-3R O-acetyl dihydro-10,11 quinidine is a derivative of quinidine, which is an alkaloid derived from the bark of the cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. The compound Hydroxy-3R O-acetyl dihydro-10,11 quinidine is an isomer of hydroxy quinidine, specifically the 3R isomer, and has unique properties that make it of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-3R O-acetyl dihydro-10,11 quinidine involves the hydroxylation of quinidine. This can be achieved through microbiological processes or chemical synthesis. One method involves the use of α,β-unsaturated aldehydes as starting materials, which are versatile building blocks in organic synthesis . The reaction conditions typically involve catalytic systems that facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of Hydroxy-3R O-acetyl dihydro-10,11 quinidine may involve large-scale hydroxylation processes using optimized catalytic systems. The specific conditions and catalysts used can vary, but the goal is to achieve high yields and purity of the desired isomer .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-3R O-acetyl dihydro-10,11 quinidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions
Common reagents used in the reactions of Hydroxy-3R O-acetyl dihydro-10,11 quinidine include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of Hydroxy-3R O-acetyl dihydro-10,11 quinidine depend on the type of reaction. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce various hydroquinone derivatives .
Applications De Recherche Scientifique
Hydroxy-3R O-acetyl dihydro-10,11 quinidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its antiarrhythmic properties and potential use in treating heart rhythm disorders.
Industry: Utilized in the production of various chemical products and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of Hydroxy-3R O-acetyl dihydro-10,11 quinidine involves its interaction with sodium and potassium ion channels in cardiac cells. By blocking these channels, the compound prolongs the action potential duration and helps restore normal sinus rhythm in patients with arrhythmias . The molecular targets include specific ion channels and pathways involved in cardiac electrophysiology .
Comparaison Avec Des Composés Similaires
Hydroxy-3R O-acetyl dihydro-10,11 quinidine is similar to other quinidine derivatives, such as Hydroxy-3S O-acetyl dihydro-10,11 quinidine. the 3R isomer has unique properties that may offer advantages in certain applications . Similar compounds include:
Hydroxy-3S O-acetyl dihydro-10,11 quinidine: Another isomer with different stereochemistry.
Quinidine: The parent compound with well-known antiarrhythmic properties.
Propriétés
Numéro CAS |
85365-53-3 |
|---|---|
Formule moléculaire |
C22H28N2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[(3R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C22H28N2O4/c1-4-22(28-14(2)25)13-24-10-8-15(22)11-20(24)21(26)17-7-9-23-19-6-5-16(27-3)12-18(17)19/h5-7,9,12,15,20-21,26H,4,8,10-11,13H2,1-3H3/t15?,20-,21+,22+/m1/s1 |
Clé InChI |
OAUDKHPYEZVLMK-OEHXVTRGSA-N |
SMILES isomérique |
CC[C@@]1(CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)OC(=O)C |
SMILES canonique |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


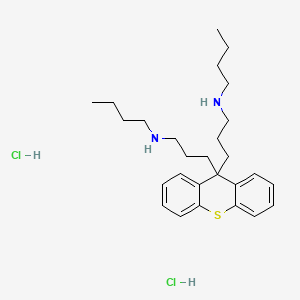
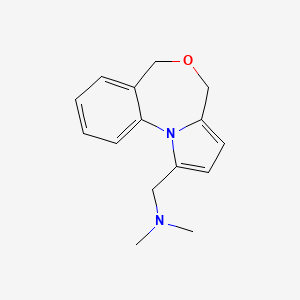
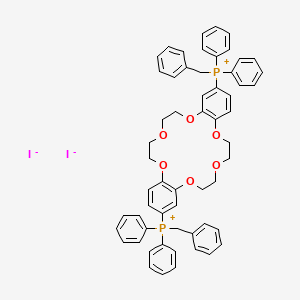
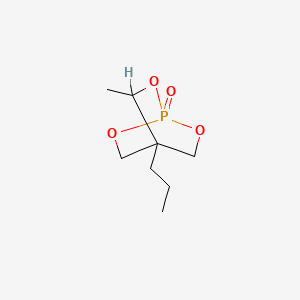

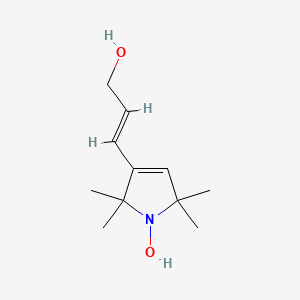
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
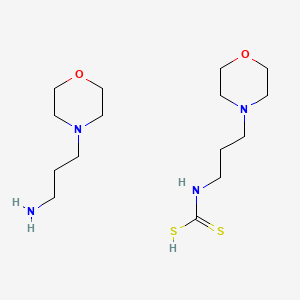
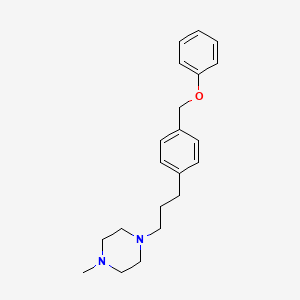
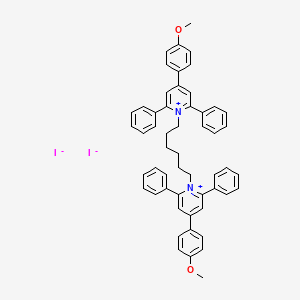
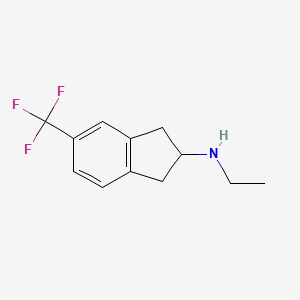
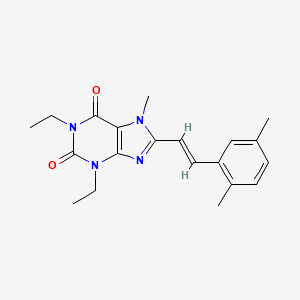
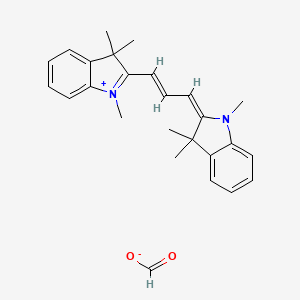
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
